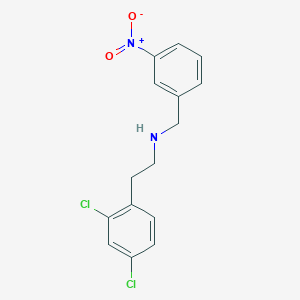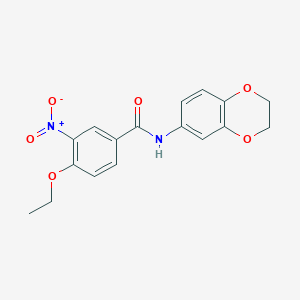
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine, also known as AG-964, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of phenethylamines and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine works by binding to the serotonin transporter and blocking the reuptake of serotonin. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can result in an enhancement of serotonin neurotransmission. This mechanism of action is similar to that of selective serotonin reuptake inhibitors (SSRIs), which are commonly used for the treatment of depression and anxiety.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been found to increase the levels of extracellular serotonin in the brain, which can lead to an enhancement of serotonin neurotransmission. This compound has also been found to increase the levels of dopamine and norepinephrine in the brain, which can have positive effects on mood and motivation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine has several advantages for use in lab experiments. It is a highly selective serotonin transporter inhibitor, which means that it can be used to study the role of serotonin in various physiological and behavioral processes. However, one limitation of this compound is that it has a short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine. One potential application is in the treatment of depression and anxiety. Studies have shown that this compound has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent for these disorders. Another future direction is to study the long-term effects of this compound on neurotransmitter systems and behavior. This could provide valuable insights into the role of serotonin in various physiological and behavioral processes. Finally, further research is needed to determine the safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine involves the reaction of 2,4-dichlorophenylacetonitrile with 3-nitrobenzylamine in the presence of a reducing agent such as lithium aluminum hydride. This reaction results in the formation of this compound as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenyl)-N-(3-nitrobenzyl)ethanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective serotonin transporter inhibitor, which means that it can block the reuptake of serotonin in the brain. This property makes this compound a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and obsessive-compulsive disorder.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)-N-[(3-nitrophenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c16-13-5-4-12(15(17)9-13)6-7-18-10-11-2-1-3-14(8-11)19(20)21/h1-5,8-9,18H,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAUYPSNMNBHEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CNCCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-phenoxyethyl)thio]-1,3-benzoxazole](/img/structure/B5027264.png)


![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027276.png)
![2-(1H-indazol-3-yl)-N-{[2-(2-methylphenoxy)-3-pyridinyl]methyl}acetamide](/img/structure/B5027304.png)
![2-(1H-benzimidazol-2-ylthio)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5027305.png)
![N-[5-(1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydro-3-pyridazinyl)-2-methylphenyl]propanamide](/img/structure/B5027310.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5027315.png)

![5-{[5-(4-ethoxy-2-nitrophenyl)-2-furyl]methylene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027335.png)
![4-[(2-furylmethyl)amino]-6,7-dimethoxy-3-methyl-2-naphthol](/img/structure/B5027343.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5027349.png)

![4-phenyl-N-{1-[1-(2-phenylpropyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5027363.png)